N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-2-morpholin-4-ylethanamine
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Overview
Description
N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-2-morpholin-4-ylethanamine is a complex organic compound featuring an imidazole ring, a morpholine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-2-morpholin-4-ylethanamine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by subsequent modifications.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Attachment of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its imidazole ring is known to interact with various biological targets, including enzymes and receptors .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including antibacterial, antifungal, and anticancer activities .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug featuring a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
What sets N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-2-morpholin-4-ylethanamine apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the morpholine and sulfonyl groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-19(5-6-20-7-10-24-11-8-20)13-15-12-18-17(26(2,22)23)21(15)14-16-4-3-9-25-16/h12,16H,3-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUMXYPJZLVWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCOCC1)CC2=CN=C(N2CC3CCCO3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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